5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrimidine ring substituted with a 2,3-dimethylbutyl and an ethyl group at the 5-position, along with three keto groups at the 2, 4, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by alkylation with 2,3-dimethylbutyl bromide . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with altered functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the 2,3-dimethylbutyl group.
5-Butyl-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with a butyl group instead of the 2,3-dimethylbutyl group.
Uniqueness
The presence of the 2,3-dimethylbutyl group in 5-(2,3-Dimethylbutyl)-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione imparts unique steric and electronic properties, making it distinct from other similar compounds.
Properties
CAS No. |
36380-48-0 |
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Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
5-(2,3-dimethylbutyl)-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-12(6-8(4)7(2)3)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17) |
InChI Key |
UHYOVZAVXOWXOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)CC(C)C(C)C |
Origin of Product |
United States |
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